N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole and thiadiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The unique structure of this compound, which includes both thiazole and thiadiazole rings, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable carboxylic acid derivative in the presence of a dehydrating agent . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .
Chemical Reactions Analysis
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as bacterial DNA gyrase and topoisomerase, leading to the disruption of DNA replication and cell division . Additionally, it can modulate the activity of inflammatory mediators, reducing inflammation and pain .
Comparison with Similar Compounds
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide can be compared with other similar compounds, such as:
N-[(2Z)-3,5-dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide: This compound also contains a thiazole ring and exhibits similar biological activities.
2,4-Disubstituted thiazoles: These compounds have diverse biological activities and are used in various medicinal applications.
1,3,4-Thiadiazole derivatives: These compounds are known for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific combination of thiazole and thiadiazole rings, which confer distinct biological activities and potential therapeutic applications .
Biological Activity
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological activities. The information is compiled from various studies and research findings.
- Molecular Formula : C₁₅H₁₉N₅O₃S
- Molecular Weight : 349.41 g/mol
- CAS Number : 1282103-83-6
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance:
- A study demonstrated that compounds similar to this compound exhibited significant activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 1.95 μg/mL .
- The incorporation of electron-withdrawing groups enhanced the antimicrobial efficacy of related compounds .
Anticancer Activity
Thiadiazole derivatives have shown promise in anticancer research:
- In vitro studies indicated that certain thiadiazole compounds exhibited cytotoxic effects against various cancer cell lines. For example, derivatives displayed significant antitumor activity against glioblastoma cells through mechanisms that reduce cell viability .
Anti-inflammatory Effects
Research has indicated that thiadiazole derivatives may possess anti-inflammatory properties:
- Compounds with similar structures have been evaluated for their ability to inhibit inflammatory markers in cell-based assays. The results suggest potential applications in treating inflammatory diseases .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituents on the phenyl ring and variations in the thiadiazole structure significantly affect the compound's biological properties. For instance, electron-withdrawing groups enhance antimicrobial activity while electron-donating groups may reduce it .
Study 1: Antimicrobial Efficacy
In a comprehensive study on various thiadiazole derivatives:
Compound | MIC (μg/mL) | Activity |
---|---|---|
5a | 7.80 | Moderate |
5b | 1.95 | High |
5c | 3.90 | Notable |
This table summarizes the antimicrobial efficacy against E. faecalis, indicating that structural modifications can lead to varying degrees of activity .
Study 2: Antitumor Activity
A study evaluating the cytotoxic effects of thiadiazole derivatives on glioblastoma cells found:
Compound | IC50 (μM) | Cell Line |
---|---|---|
Td1 | 10.0 | U87MG |
Td2 | 15.0 | U87MG |
These findings suggest that specific modifications can enhance the anticancer potential of these compounds .
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-phenylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS2/c1-8-9(2)20-14(15-8)16-13(19)12-11(17-18-21-12)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQIGJNRIMCSED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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